
2-Iodo-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,6-naphthyridine est un composé hétérocyclique qui appartient à la famille des naphthyridines. Les naphthyridines sont des structures bicycliques contenant deux cycles pyridine fusionnés.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du 2-Iodo-1,6-naphthyridine implique généralement l'iodation du 1,6-naphthyridine. Une méthode courante est l'iodation directe en utilisant de l'iode et un oxydant comme l'iodate de potassium en milieu acide. La réaction est généralement effectuée à des températures élevées pour assurer une iodation complète.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de this compound peut impliquer des réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de Réactions : Le 2-Iodo-1,6-naphthyridine subit diverses réactions chimiques, notamment :
Réactions de Substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et Réduction : Le composé peut participer à des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactions de Couplage Croisé : Il peut subir des réactions de couplage croisé avec des réactifs organométalliques, tels que les réactifs de Grignard ou les composés organozinciques, pour former de nouvelles liaisons carbone-carbone.
Réactifs et Conditions Courants :
Réactions de Substitution : Nucléophiles comme des amines ou des thiols en présence d'une base.
Oxydation : Oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactions de Couplage Croisé : Catalyseurs comme les complexes de palladium ou de nickel.
Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent diverses naphthyridines substituées, qui peuvent être encore fonctionnalisées pour des applications spécifiques.
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans le développement de molécules bioactives, y compris des produits pharmaceutiques potentiels.
Médecine : La recherche sur ses dérivés a montré un potentiel prometteur dans les activités anticancéreuses, antimicrobiennes et antivirales.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
5. Mécanisme d'Action
Le mécanisme d'action du this compound et de ses dérivés implique souvent une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. L'atome d'iode peut améliorer l'affinité de liaison du composé à ces cibles, conduisant à divers effets biologiques. Par exemple, dans la recherche anticancéreuse, le composé peut inhiber des enzymes spécifiques impliquées dans la prolifération cellulaire.
Composés Similaires :
1,6-Naphthyridine : Le composé parent sans la substitution d'iode.
2-Chloro-1,6-naphthyridine : Un composé similaire avec un atome de chlore au lieu de l'iode.
2-Bromo-1,6-naphthyridine : Un analogue substitué par du brome.
Unicité : Le this compound est unique en raison de la présence de l'atome d'iode, qui confère une réactivité et une activité biologique distinctes par rapport à ses analogues chloro et bromo. Le rayon atomique plus grand et l'électronégativité plus élevée de l'iode peuvent influencer le comportement chimique du composé et ses interactions avec les cibles biologiques.
Applications De Recherche Scientifique
2-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in anticancer, antimicrobial, and antiviral activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,6-naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine: The parent compound without the iodine substitution.
2-Chloro-1,6-naphthyridine: A similar compound with a chlorine atom instead of iodine.
2-Bromo-1,6-naphthyridine: A bromine-substituted analog.
Uniqueness: 2-Iodo-1,6-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H5IN2 |
|---|---|
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
2-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H |
Clé InChI |
BFMVYMAHJFMHBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=NC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


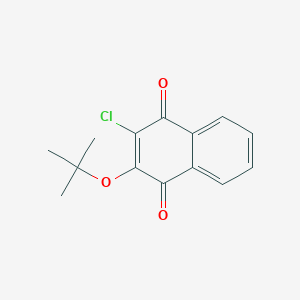


![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
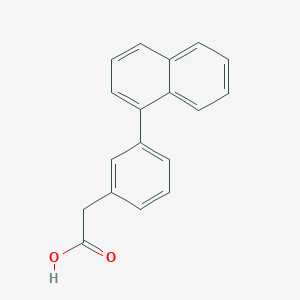
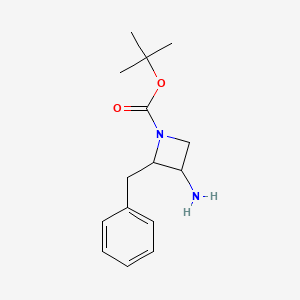
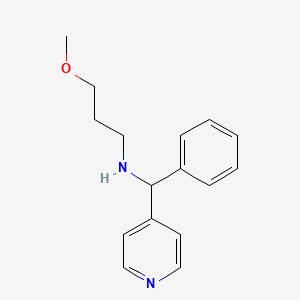
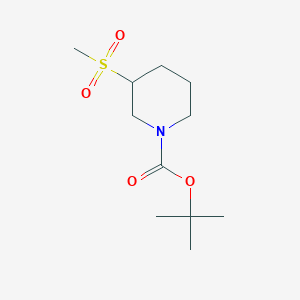
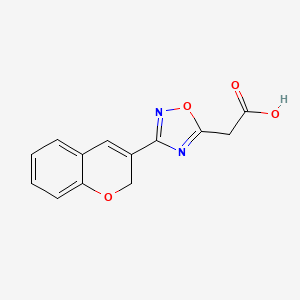
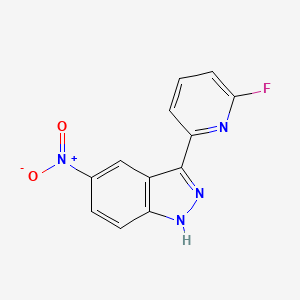



![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)
